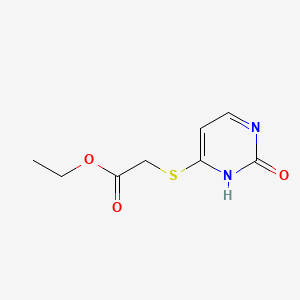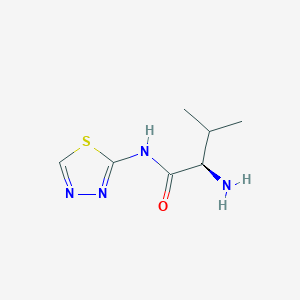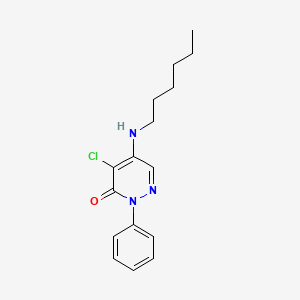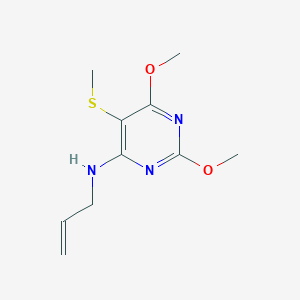
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the chlorophenoxy and methoxymethyl groups. Common synthetic routes may include:
Formation of the Oxazolidinone Ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step may involve nucleophilic substitution reactions using 3-chlorophenol and appropriate leaving groups.
Introduction of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as an antibiotic or other therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one would depend on its specific application. In the context of medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with similar antibacterial activity.
Comparison
Compared to linezolid and tedizolid, 3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one may have unique structural features that confer different biological activities or chemical reactivity. Detailed comparative studies would be required to highlight its uniqueness.
Properties
CAS No. |
79038-56-5 |
|---|---|
Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-[4-[(3-chlorophenoxy)methyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H18ClNO4/c1-22-12-17-10-20(18(21)24-17)15-7-5-13(6-8-15)11-23-16-4-2-3-14(19)9-16/h2-9,17H,10-12H2,1H3 |
InChI Key |
QWAHWZLAROUGJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
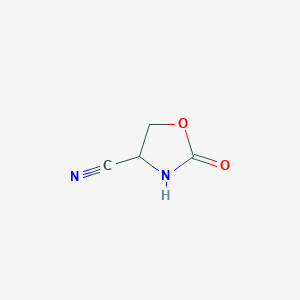
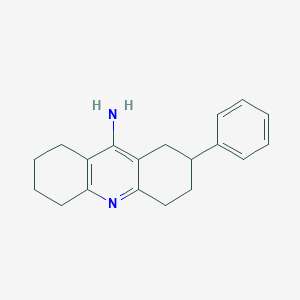
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
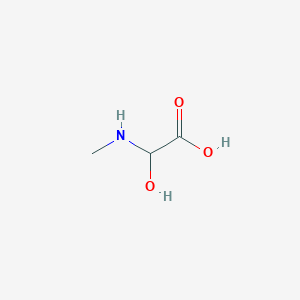
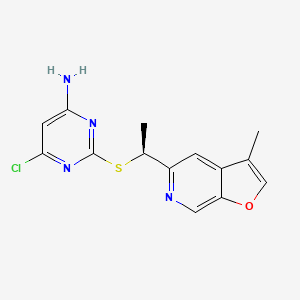
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
